1-Methoxy-1-propene

描述

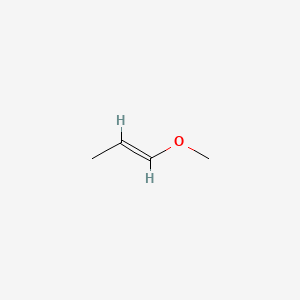

1-Methoxy-1-propene (CAS 7319-16-6), also known as methyl 1-propenyl ether, is an unsaturated ether with the molecular formula C₄H₈O and a molecular weight of 72.11 g/mol . Its structure features a methoxy group attached to a propene chain, rendering it highly reactive due to the electron-rich double bond. This compound is primarily utilized as a research reagent and pharmaceutical intermediate, with applications in organic synthesis and material science .

Recent studies highlight its presence in bio-oil derived from sewage sludge via hydrothermal liquefaction (HTL). For instance, this compound constituted 30.7% of volatile components (carbon number <8) in trapped phases during HTL, alongside pyrroles (21.2%) and hexanamine (1.93%) .

Structure

3D Structure

属性

CAS 编号 |

7319-16-6 |

|---|---|

分子式 |

C4H8O |

分子量 |

72.11 g/mol |

IUPAC 名称 |

1-methoxyprop-1-ene |

InChI |

InChI=1S/C4H8O/c1-3-4-5-2/h3-4H,1-2H3 |

InChI 键 |

QHMVQKOXILNZQR-UHFFFAOYSA-N |

SMILES |

CC=COC |

手性 SMILES |

C/C=C/OC |

规范 SMILES |

CC=COC |

其他CAS编号 |

7319-16-6 4188-68-5 4188-69-6 |

Pictograms |

Flammable; Irritant |

产品来源 |

United States |

准备方法

Catalytic Dehydrogenation of Allyl Methyl Ether

The catalytic dehydrogenation of allyl methyl ether (CAS 627-40-7) represents one of the most efficient routes to 1-methoxy-1-propene. A seminal study by Leung et al. (2007) demonstrated the use of the rhodium complex $$ (\text{PMe}3)2\text{Rh}(\text{D}2\text{O})2\cdot \text{BF}_4 $$ in deuterated water at 25°C, achieving a 95% yield within 30 minutes. The reaction mechanism involves oxidative addition of the allyl methyl ether’s C–O bond to the rhodium center, followed by β-hydride elimination to generate the propene derivative. This method’s advantages include mild conditions and high selectivity, though the use of precious metal catalysts may limit scalability.

Comparative studies suggest that varying the catalyst’s ligand environment (e.g., substituting PMe$$_3$$ with bulkier phosphines) can modulate reaction rates but often at the expense of yield. For industrial applications, continuous-flow systems paired with catalyst recycling protocols are under investigation to mitigate costs.

Silyl Enol Ether Intermediate Pathways

An alternative approach leverages silyl enol ethers as intermediates. As detailed by Fuchs (2011), 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (CAS 131048-04-5) undergoes desilylation under acidic or fluoride-mediated conditions to yield this compound. This method, initially developed for group transfer polymerization, offers functional group tolerance and compatibility with substrates such as ketones and aldehydes.

Key steps include:

- Silylation : Treatment of methyl trimethylsilyl dimethylketene acetal with SmI$$_2$$ converts carbonyl compounds to silyl enol ethers.

- Elimination : Acidic workup (e.g., HCl/MeOH) cleaves the Si–O bond, releasing trimethylsilanol and forming the target alkene.

This route’s versatility is highlighted by its application in fullerene functionalization and α-arylation reactions. However, the necessity for stoichiometric silylating agents and sensitive intermediates may pose practical challenges.

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for the discussed methods:

*Estimated from analogous reactions.

化学反应分析

Thermochemical Data

Isomerization reactions of 1-Methoxy-1-propene have been studied, particularly in liquid-phase systems:

| Reaction | ΔrH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| Isomerization in DMSO | -19.9 ± 0.5 | Eqk | Taskinen, 1993 |

| Isomerization in neat liquid | -2.9 ± 0.2 | Eqk | Taskinen & Lahteenmaki, 1976 |

These data indicate exothermic isomerization processes, with the enthalpy change dependent on the solvent environment.

Stability and Hazards

While specific data for this compound are sparse, related methoxy alcohols like 1-Methoxy-2-propanol exhibit flammability and peroxidation risks, requiring careful handling .

References ChemicalBook. (2018). This compound synthesis. Retrieved from https://www.chemicalbook.com/synthesis/1-methoxy-1-propene.htm NIST WebBook. (2004). 1-Propene, 1-(1-methoxyethoxy)-, (Z)-. Retrieved from https://webbook.nist.gov/cgi/inchi?ID=C62322401&Mask=8 ACS Publications. (2021). Study of the Product Distribution in the Epoxidation of Propylene. Retrieved from https://pubs.acs.org/doi/10.1021/acs.iecr.0c06150 RSC Publishing. (2020). Kinetic modeling study of the group-transfer polymerization of alkyl vinyl ethers. Retrieved from https://pubs.rsc.org/en/content/articlehtml/2020/py/d0py00353k

科学研究应用

Applications in Organic Synthesis

1-Methoxy-1-propene serves as a versatile reagent in organic synthesis. Its applications include:

- Formation of Ethers : It is widely used in the formation of ethers and other functional groups.

- Condensation Reactions : It participates in condensation reactions with acetals to synthesize α,β-unsaturated aldehydes.

- Cycloaddition Reactions : The compound is involved in both [4+2] and [2+2] cycloaddition reactions, facilitating the construction of complex cyclic structures.

- Transvinylation Reactions : It acts as a reagent for transvinylation reactions, aiding in the synthesis of allyl vinyl ethers.

Research into the biological activity of this compound has revealed potential applications in medicinal chemistry. Its derivatives are being investigated for various biological activities, including:

- Enzyme Interaction : As an ether, it may interact with proteins and enzymes through hydrogen bonding, potentially influencing enzyme activity and gene expression.

- Cellular Effects : Ethers like this compound can affect cellular function by interacting with lipids and proteins.

Industrial Applications

In industry, this compound is utilized due to its solvent properties. Key applications include:

- Coatings and Adhesives : It is used in the production of coatings and adhesives where its solvent capabilities enhance product performance.

- Pharmaceutical Formulations : Ongoing research explores its potential use in pharmaceutical formulations due to its reactivity and ability to form various derivatives .

Safety Considerations

Handling this compound requires adherence to safety protocols due to its flammable nature. Proper laboratory practices should be followed to minimize exposure risks and prevent static discharges during handling .

作用机制

The mechanism of action of 1-Methoxy-1-propene involves its interaction with various molecular targets and pathways. For example, in electrophilic addition reactions, the double bond of this compound acts as a nucleophile, reacting with electrophiles to form cationic intermediates. These intermediates can then undergo further transformations to yield the final products .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key comparisons between 1-Methoxy-1-propene and structurally or functionally related compounds:

Structural and Reactivity Differences

- Unsaturation vs. Saturation : this compound’s double bond increases reactivity in addition reactions and polymerization, unlike saturated analogs like 1-Methoxypropane .

- Aromatic vs. Aliphatic : Allyl phenyl ether’s aromatic ring confers thermal stability, making it suitable for high-temperature applications, whereas this compound is more volatile and reactive .

Application Contexts

- Biofuel Research: this compound is uniquely linked to hydrothermal liquefaction processes, where it forms a significant fraction of bio-oil . In contrast, 1-Methoxypropane is marketed for industrial solvents without notable biofuel relevance .

- Catalytic Behavior : Studies on trans-anethole synthesis (a structurally related aromatic ether) reveal that strong basic catalysts (e.g., K₂CO₃/Al₂O₃) achieve 99% conversion of methyl chavicol, highlighting differences in catalytic requirements compared to aliphatic ethers like this compound .

生物活性

1-Methoxy-1-propene, also known as methyl prop-1-en-1-yl ether, is a vinyl ether compound with potential applications in various fields, including organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHO

- Molecular Weight: 72.11 g/mol

- Boiling Point: 57 °C

- Density: 0.858 g/mL

The compound features a methoxy group attached to a propene backbone, creating a reactive double bond that can participate in various chemical reactions, including addition reactions typical of alkenes.

Target of Action

As an ether, this compound can interact with biomolecules through hydrogen bonding. This interaction may influence enzyme activity and gene expression, making it a candidate for further biological investigations.

Biochemical Pathways

The hydration reaction of alkenes is a significant biochemical pathway that this compound can undergo. Such reactions are crucial in metabolic processes and can lead to the formation of various metabolites that may exhibit biological activity.

Cellular Effects

Research indicates that ethers like this compound may affect cellular functions by interacting with proteins and lipids. This interaction could potentially modulate cellular signaling pathways and influence physiological responses.

Case Studies

Several studies have explored the biological implications of this compound and its derivatives:

- Study on Reactivity: A study investigated the reaction kinetics of 1-Methoxy-2-methyl-1-penten-3-one with hydroxyl radicals, revealing insights into its atmospheric reactivity and potential secondary pollutant formation .

- Pharmaceutical Applications: Ongoing research aims to explore the compound's utility in pharmaceutical formulations, particularly its derivatives which may possess enhanced biological activities.

Applications in Organic Synthesis

In addition to its biological applications, this compound serves as a valuable reagent in organic synthesis. It is utilized in the formation of ethers and other functional groups, showcasing its versatility in chemical reactions.

Safety and Handling

Due to potential health hazards associated with ethers, proper safety measures should be observed when handling this compound. It is essential to work in environments that minimize exposure risks and prevent static discharges .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Methoxy-1-propene in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation exposure due to its volatility and potential respiratory irritation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Store in a cool, dry, well-ventilated area away from ignition sources (flammable liquid classification) .

- First Aid : For inhalation exposure, immediately move to fresh air and seek medical attention. For skin contact, wash thoroughly with soap and water .

Q. What conventional synthesis methods are used for this compound, and how are reaction conditions optimized?

- Methodological Answer :

- Alkylation of Propenol : Reacting propenol with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) .

- Optimization Parameters :

- Temperature : 40–60°C to balance reaction rate and side-product formation.

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Purification : Distillation under inert atmosphere (N₂/Ar) to isolate the product from unreacted reagents .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Peaks at δ 1.5–1.7 ppm (methyl groups) and δ 4.0–4.2 ppm (methoxy protons) .

- ¹³C NMR : Methoxy carbon resonance at ~50–55 ppm .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 88 for molecular ion) for purity assessment .

- IR Spectroscopy : C-O-C stretching vibrations at ~1100 cm⁻¹ .

Advanced Research Questions

Q. How can computational tools like REAXYS and PISTACHIO predict novel synthetic pathways for this compound?

- Methodological Answer :

- Database Mining : Use REAXYS to identify analogous reactions (e.g., etherification of allylic alcohols) .

- Template Relevance Scoring : Prioritize routes with high plausibility scores (>0.5) and minimal side reactions .

- Example Workflow :

| Parameter | Setting |

|---|---|

| Template Set | Pistachio/Reaxys |

| Plausibility Threshold | ≥0.01 |

| Top-N Results | 6 feasible routes evaluated |

Q. What strategies resolve contradictions between experimental and computational data in characterizing this compound?

- Methodological Answer :

- Cross-Validation : Compare computational (DFT-predicted NMR shifts) with experimental spectra. Discrepancies >1 ppm suggest conformational differences .

- Error Analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .

- Statistical Tools : Apply principal component analysis (PCA) to identify outliers in kinetic datasets .

Q. How are kinetic parameters of this compound’s reactions determined under varying conditions?

- Methodological Answer :

- Stopped-Flow Techniques : Monitor rapid reactions (e.g., epoxidation) in real-time using UV-Vis spectroscopy .

- Arrhenius Analysis : Measure rate constants (k) at 20–80°C to calculate activation energy (Eₐ) via ln(k) vs. 1/T plots .

- Solvent Effects : Compare reaction rates in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) to assess dielectric constant impacts .

Q. What methodologies study the reactivity of this compound derivatives in organic synthesis?

- Methodological Answer :

- Electrophilic Additions : React with Br₂ in CCl₄ to form dibrominated products, monitored by TLC .

- Transition-State Modeling : Use Gaussian software to simulate intermediates in Diels-Alder reactions .

- Derivatization : Synthesize sulfoxide analogs for biological activity screening (e.g., antimicrobial assays) .

Data Contradiction and Quality Control

Q. How are inconsistencies in synthetic yields addressed when scaling up this compound production?

- Methodological Answer :

- Scale-Dependent Factors :

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize stirrer speed/reactor geometry .

- Heat Transfer : Calibrate temperature probes and employ jacketed reactors for exothermic reactions .

- Quality Metrics : Enforce batch-to-batch consistency via GC purity thresholds (>98%) and Karl Fischer titration for moisture control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。